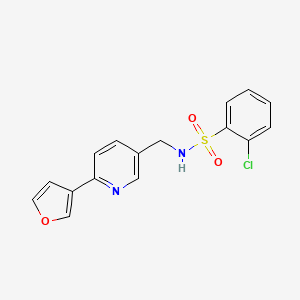

2-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In

Scientific Research Applications

Crystallographic Studies

One area where derivatives of benzenesulfonamide, such as the compound , have been extensively studied is in crystallography. These studies have led to a better understanding of molecular interactions, such as intermolecular C-H...O, C-H...π, and C-H...Cl interactions, which are crucial for the development of new materials and drugs. The detailed crystal packing analysis provided by these studies helps in the prediction and design of molecular properties for various applications (Bats, Frost, & Hashmi, 2001).

Inhibitors of Carbonic Anhydrases

Benzenesulfonamide derivatives have also been explored as inhibitors of carbonic anhydrases, which are enzymes involved in many physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. The research has focused on synthesizing derivatives that show selectivity towards certain isoforms of carbonic anhydrase, which is essential for designing drugs with reduced side effects and improved therapeutic profiles. This has significant implications for the treatment of conditions like glaucoma, epilepsy, and certain cancers (Vaškevičienė et al., 2019).

Coordination Chemistry

The structural versatility of benzenesulfonamide derivatives makes them suitable ligands for metal coordination. This has implications for the development of novel coordination compounds with potential applications in catalysis, material science, and medicine. The ability to form stable complexes with metals can lead to the discovery of new catalytic systems or therapeutic agents (Jacobs, Chan, & O'Connor, 2013).

Organic Synthesis and Medicinal Chemistry

Benzenesulfonamide derivatives serve as key intermediates in the synthesis of various organic compounds. For example, they have been utilized in the synthesis of CCR5 antagonists, which are of interest in the prevention of HIV-1 infection. This highlights the compound's role in the development of antiviral drugs (Cheng, 2015). Additionally, the development of new synthetic methods for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives demonstrates the compound's utility in expanding the toolkit available for organic synthesis (Cui et al., 2018).

properties

IUPAC Name |

2-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-6-15(18-9-12)13-7-8-22-11-13/h1-9,11,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTABTLJKCHLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979611.png)

![3-(4-fluoro-3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2979614.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2979618.png)

![methyl 2-(1-chloroisoquinoline-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2979621.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2979625.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2979629.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979630.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2979633.png)